molecular formula C12H12N2O2 B2421494 2,4-Dimethoxy-5-phenylpyrimidine CAS No. 685866-81-3

2,4-Dimethoxy-5-phenylpyrimidine

Cat. No. B2421494
M. Wt: 216.24
InChI Key: PWSVFGHOWWIASZ-UHFFFAOYSA-N
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Patent
US07262200B2

Procedure details

To 2,4-Dimethoxypyrimidine-5-boronic acid (200 mg, 10.6 mmol), Iodobenzene (326 mg, 1.60 mmol) and K3PO4 (900 mg, 4.24 mmol) in DMSO (5 mL, purged with Ar) was added 1,1′bis(diphenylphosphino)ferrocene palladium chloride, complex with dichloromethane (12 mg) and the reaction solution was heated to 60 C in a sealed tube. The solution was heated for 2 h, stirred at room temperature for 10 hr and filtered through celite. The solution was poured into sat. NaHCO3 to give a gray solid. This material was collected, dissolved in ethyl acetate, dried (Na2SO4). Flash chromatography 0 to 2% methanol in dichloromethane gave 2,4-Dimethoxy-5-phenyl-pyrimidine (171 mg, 75% yield). HPLC tr=5.62 min (83%), FIA m/e 217.2 (M+H), HNMR (500 MHz, CDCl3); δ8.25 (1H, s), 7.45–7.29 (5H, m), 4.00 (3H, s), 3.98 (3H, s).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6](B(O)O)=[CH:5][N:4]=1.I[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CO>CS(C)=O.ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:5][N:4]=1 |f:2.3.4.5,9.10.11.12|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)B(O)O
Name
Quantity
326 mg
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
900 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
12 mg
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated to 60 C in a sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
The solution was poured into sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
to give a gray solid
CUSTOM
Type
CUSTOM
Details
This material was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC1=NC=C(C(=N1)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.